Cnidioside A

Description

Properties

IUPAC Name |

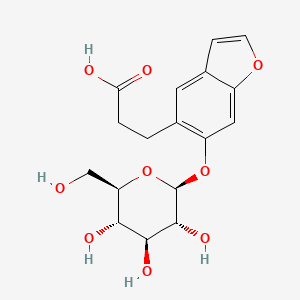

3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h3-6,12,14-18,21-23H,1-2,7H2,(H,19,20)/t12-,14-,15+,16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMWGMHIZWOKHV-USACIQFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC2=CC(=C(C=C21)CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cnidioside A involves several steps, starting from the extraction of the plant material. The process typically includes:

Extraction: The plant material is extracted using solvents such as ethanol or methanol.

Isolation: The extract is then subjected to chromatographic techniques to isolate this compound.

Purification: The isolated compound is purified using recrystallization or other purification methods.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures higher yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cnidioside A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified biological activities.

Scientific Research Applications

Introduction to Cnidioside A

This compound is a bioactive compound derived from various plant sources, particularly those in the family Rutaceae. This compound has garnered attention in scientific research due to its diverse applications in pharmacology, including its potential therapeutic effects against various diseases. This article explores the scientific research applications of this compound, presenting comprehensive data and insights from verified sources.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, making it a candidate for treating infections caused by bacteria and fungi. Studies have shown that it exhibits inhibitory effects against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting microbial cell membranes or interfering with metabolic pathways, although further research is needed to elucidate these mechanisms fully.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated through various assays, revealing its potential to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders. The compound's ability to enhance endogenous antioxidant defenses has also been noted, indicating a dual mechanism of action.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in managing inflammatory diseases. It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-κB signaling pathway. These findings suggest its potential use in conditions like arthritis and inflammatory bowel disease.

Hepatoprotective Effects

Studies have highlighted the hepatoprotective effects of this compound, showing its ability to mitigate liver damage induced by toxic substances. The compound may enhance liver function by promoting detoxification processes and reducing lipid peroxidation, thus offering a protective effect against liver diseases.

Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has indicated its effectiveness against various cancer cell lines, including breast and lung cancers. The exact mechanisms are still under investigation but may involve the modulation of cell cycle progression and apoptosis-related proteins.

Data Table: Summary of Biological Activities of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibitory | Disruption of cell membranes |

| Antioxidant | Scavenging | Free radical neutralization |

| Anti-inflammatory | Inhibitory | Modulation of cytokine expression |

| Hepatoprotective | Protective | Enhancement of detoxification processes |

| Anticancer | Induction of apoptosis | Modulation of cell cycle proteins |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity, this compound was tested using DPPH and ABTS assays. The compound exhibited a high scavenging activity comparable to standard antioxidants like ascorbic acid, highlighting its potential use in nutraceutical formulations .

Case Study 3: Hepatoprotective Mechanisms

A recent investigation into the hepatoprotective mechanisms of this compound revealed that it significantly reduced liver enzyme levels in rats subjected to acetaminophen-induced toxicity. Histopathological analysis showed less necrosis in treated groups compared to controls, indicating its protective role .

Mechanism of Action

Cnidioside A exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Molecular Targets: The compound interacts with specific receptors and enzymes involved in inflammation and oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cnidioside A vs. Cnidioside B Methyl Ester

The free carboxylic acid in this compound may confer stronger hydrogen-bonding capacity, influencing target binding .

This compound vs. Rutin (Quercetin-3-O-rutinoside)

Discussion: While both compounds exhibit radical scavenging, Rutin’s flavonoid backbone and catechol groups confer superior antioxidant efficacy. This compound’s smaller size and benzofuran core may facilitate distinct metabolic interactions, as seen in renal studies .

Pharmacological and Structural Implications

- Size and Solubility : this compound’s lower molecular weight compared to Rutin (368 vs. 610 g/mol) suggests better diffusion across biological barriers but shorter plasma half-life .

- Functional Group Impact : The carboxylic acid in this compound enhances solubility and ionic binding, whereas esterified analogs (e.g., Cnidioside B) prioritize lipophilicity for tissue penetration .

- Biological Targets: this compound’s benzofuran-glycoside structure may target enzymes or receptors distinct from flavonoid glycosides like Rutin, explaining its unique role in kidney metabolism .

Biological Activity

Cnidioside A is a bioactive compound primarily derived from the plant Cnidium monnieri (also known as She Chuang Zi), which has been traditionally used in Chinese medicine for various therapeutic purposes. This article explores the biological activities associated with this compound, including its potential effects on metabolic disorders, antioxidant properties, and anti-inflammatory mechanisms.

Chemical Structure and Properties

This compound belongs to a class of compounds known as chromones, which are characterized by a benzopyranone structure. The specific molecular formula for this compound is with a molecular weight of approximately 398.36 g/mol. Its unique structure contributes to its diverse biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, thereby reducing oxidative stress, which is linked to various chronic diseases.

- Study Findings : In vitro assays demonstrated that this compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests its potential role in preventing oxidative damage in cells .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory conditions.

- Mechanism : The compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Metabolic Implications

Recent studies have highlighted the association between this compound levels and metabolic disorders such as Type 2 Diabetes (T2D).

- Case Study : A nested case-control study involving 220 T2D patients revealed that abnormal levels of this compound were linked to an increased risk of developing T2D. The study utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS) for metabolomic profiling, indicating that this compound may serve as a biomarker for T2D risk assessment .

Data Table: Summary of Biological Activities

Research Findings and Implications

The biological activities of this compound suggest its potential application in pharmacology, particularly in developing treatments for oxidative stress-related diseases and inflammatory conditions. Additionally, its association with metabolic health underscores the importance of further research into its role as a therapeutic agent in managing diabetes and other metabolic disorders.

Future Directions

Further studies are warranted to explore:

- The mechanisms underlying the antioxidant and anti-inflammatory effects of this compound.

- Clinical trials assessing its efficacy in human populations at risk for chronic diseases.

- Potential synergistic effects when combined with other bioactive compounds found in Cnidium monnieri.

Q & A

Basic Research Question: What spectroscopic techniques are most effective for characterizing the glycosidic linkage configuration in Cnidioside A?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D H/C and 2D HSQC/COSY experiments, allows precise determination of glycosidic bond positions and anomeric configurations. Compare observed coupling constants (e.g., values) with established databases for furanose/pyranose ring conformations. X-ray crystallography provides definitive structural confirmation when suitable crystals are obtained. For structural validation, cross-reference spectral data with the IUPAC-defined molecular formula (CHO) and bond connectivity details in published skeletal structures .

Basic Research Question: What in vitro assays are appropriate for preliminary assessment of this compound's bioactivity?

Methodological Answer:

Prioritize cell viability assays (e.g., MTT or resazurin-based tests) using cancer cell lines with well-characterized metabolic profiles (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate compound solubility in assay media via HPLC-UV. For mechanistic insights, pair viability screens with apoptosis markers (Annexin V/PI staining) and autophagy flux assays (LC3-II quantification via Western blot). Ensure dose-response curves cover 3–5 logarithmic concentrations to establish IC values .

Advanced Research Question: How can researchers systematically analyze conflicting reports on this compound's pro-apoptotic versus anti-autophagic effects in cancer models?

Methodological Answer:

Implement a three-phase analytical framework:

Systematic Review : Use PRISMA guidelines to catalog studies, noting variables like cell line origin (ATCC vs. non-validated sources), compound purity (>95% by LC-MS), and exposure duration .

Meta-Regression : Quantify the impact of methodological differences (e.g., serum concentration in culture media) on observed outcomes using R or STATA .

Confirmatory Experiments : Design a 2×2 factorial study varying critical factors (e.g., hypoxia vs. normoxia) while standardizing cell authentication and assay protocols .

Advanced Research Question: What computational strategies can predict this compound's structure-activity relationships (SAR) for targeted drug design?

Methodological Answer:

Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to map interactions between this compound and putative targets (e.g., Bcl-2 family proteins). Validate predictions using alanine scanning mutagenesis of binding residues. For SAR optimization, synthesize analogs with modified glycosidic moieties and test bioactivity shifts. Cross-validate computational models with experimental IC data using partial least squares (PLS) regression .

Basic Research Question: How should researchers validate the purity of this compound isolates prior to biological testing?

Methodological Answer:

Employ orthogonal analytical methods:

- Chromatography : HPLC-UV/ELSD with C18 columns (≥95% peak area at 254 nm).

- Spectroscopy : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] at m/z 369.342 (calculated for CHO).

- Thermal Analysis : Differential scanning calorimetry (DSC) to verify a single melting endotherm. Document all data in supplementary materials for reproducibility .

Advanced Research Question: What experimental designs mitigate batch-to-batch variability in this compound isolation from natural sources?

Methodological Answer:

Adopt a Quality by Design (QbD) approach:

Source Standardization : Use authenticated marine organisms (e.g., Cribrochalina olemda) from controlled habitats.

Process Optimization : Apply response surface methodology (RSM) to extraction parameters (solvent ratio, temperature).

Analytical Controls : Implement PAT (Process Analytical Technology) tools like in-line NIR for real-time purity monitoring.

Stability Studies : Assess degradation kinetics under ICH-recommended conditions (40°C/75% RH) .

Basic Research Question: What are the key considerations for designing pharmacokinetic studies of this compound in murine models?

Methodological Answer:

- Dosing Route : Compare intravenous (IV) vs. oral administration to assess bioavailability.

- Sampling Schedule : Collect plasma at 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose.

- Analytical Method : Develop a validated LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Data Modeling : Use non-compartmental analysis (Phoenix WinNonlin) to calculate , , and AUC .

Advanced Research Question: How can multi-omics approaches elucidate this compound's polypharmacology in complex biological systems?

Methodological Answer:

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) in treated vs. untreated models. Use pathway enrichment tools (IPA, MetaboAnalyst) to identify convergent signaling nodes (e.g., mTOR/PI3K). Validate findings with CRISPR-Cas9 knockout of candidate targets. Employ systems biology modeling (Cytoscape) to map compound-target-pathway networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.